4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(2-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using reagents like 4-methoxybenzenesulfonyl chloride.
Addition of the Carboxamide Group: The carboxamide group is added through reactions involving amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonyl and carboxamide groups.
Substitution: The benzoxazine ring and the aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The benzoxazine ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 2-Methylphenyl 4-methylbenzenesulfonate
Uniqueness
4-(4-METHOXYBENZENESULFONYL)-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C25H26N2O5S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-7-methyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O5S/c1-17-8-13-22-23(14-17)32-24(25(28)26-15-19-7-5-4-6-18(19)2)16-27(22)33(29,30)21-11-9-20(31-3)10-12-21/h4-14,24H,15-16H2,1-3H3,(H,26,28) |
InChI Key |
QXRUDFXSTBFVST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NCC3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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